2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane
CAS No.: 75507-22-1
Cat. No.: VC19336457
Molecular Formula: C20H40O6
Molecular Weight: 376.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75507-22-1 |
|---|---|
| Molecular Formula | C20H40O6 |
| Molecular Weight | 376.5 g/mol |
| IUPAC Name | 2-octyl-1,4,7,10,13,16-hexaoxacyclooctadecane |
| Standard InChI | InChI=1S/C20H40O6/c1-2-3-4-5-6-7-8-20-19-25-16-15-23-12-11-21-9-10-22-13-14-24-17-18-26-20/h20H,2-19H2,1H3 |
| Standard InChI Key | UCKUGXSGNMAPLO-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC1COCCOCCOCCOCCOCCO1 |
Introduction
Structural Characteristics and Molecular Design
Core Architecture and Substituent Effects
The parent compound, 18-crown-6 (1,4,7,10,13,16-hexaoxacyclooctadecane), consists of six oxygen atoms embedded in an 18-membered ring, enabling selective binding to cations such as K⁺ and Na⁺ . In 2-octyl-18-crown-6, the octyl group introduces steric and electronic modifications:
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Lipophilicity: The alkyl chain increases the compound’s partition coefficient (log P), favoring solubility in organic solvents like toluene or dichloromethane.
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Conformational Flexibility: X-ray crystallography of analogous crown ethers reveals that alkyl substituents induce slight distortions in the macrocyclic ring, altering cavity geometry and binding kinetics .
Table 1: Comparative Properties of 18-Crown-6 and 2-Octyl-18-Crown-6
Synthesis and Modification Strategies
Alkylation of 18-Crown-6
The synthesis of 2-octyl-18-crown-6 typically involves nucleophilic substitution or alkylation of 18-crown-6. A common route employs:
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Reagents: 18-Crown-6 reacts with octyl halides (e.g., octyl bromide) in the presence of a base such as potassium hydroxide.
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Mechanism: The alkoxide ion generated from 18-crown-6 attacks the electrophilic carbon of the octyl halide, forming the ether linkage.
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Purification: Chromatographic techniques or recrystallization from acetonitrile yield the pure product .
Challenges in Functionalization
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Regioselectivity: Ensuring substitution at the 2-position requires templating agents or directed synthesis to avoid random alkylation .
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Yield Optimization: Early methods suffered from low yields (<5%), but modern protocols using phase-transfer catalysts or microwave assistance improve efficiency .
Applications in Chemical Synthesis
Phase-Transfer Catalysis (PTC)
The octyl chain enhances compatibility with organic phases, making 2-octyl-18-crown-6 ideal for PTC:
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Reaction Example: In nucleophilic substitutions, it facilitates the transfer of hydrophilic anions (e.g., CN⁻, F⁻) into organic media, accelerating reactions like the synthesis of alkyl fluorides .
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Kinetic Advantage: Comparative studies show a 3–5× rate increase over unmodified 18-crown-6 in biphasic systems.
Ion-Selective Sensors
Functionalized crown ethers are critical in electrochemical sensors. The octyl group improves membrane stability in ion-selective electrodes (ISEs) for K⁺ detection, achieving detection limits of 10⁻⁷ M .
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: The octyl group’s methyl protons (δ 0.88 ppm) and methylene signals (δ 1.25–1.45 ppm) distinguish it from the parent compound. Crown ether oxymethylene protons resonate at δ 3.5–3.7 ppm .
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¹³C NMR: The octyl carbons appear at 14–34 ppm, while the ether-linked carbons are observed at 70–75 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
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Key Bands: Strong C-O-C stretches at 1,100–1,050 cm⁻¹ and alkyl C-H stretches at 2,850–2,950 cm⁻¹ confirm the ether and octyl functionalities.
Comparative Analysis with Related Crown Ethers
Hydroxy-Modified Derivatives
2-Hydroxymethyl-18-crown-6 (CAS 70069-04-4) exhibits polar hydroxyl groups, enabling hydrogen bonding but reducing organic phase compatibility compared to the octyl variant .
Aromatic Analogues
Dibenzo-18-crown-6, with fused benzene rings, shows enhanced rigidity and selectivity for larger cations like Cs⁺, unlike the flexible, K⁺-selective 2-octyl derivative .
Future Directions and Research Opportunities
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Toxicological Studies: Systematic assessments of ecotoxicity and biodegradability are needed to evaluate environmental risks.
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Advanced Catalysis: Exploring asymmetric induction in PTC using chiral alkylated crown ethers could unlock new synthetic pathways.
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Materials Science: Incorporation into metal-organic frameworks (MOFs) or polymeric membranes may enhance ion-selective separation technologies .
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